Anomeric Specificity in Alpha-Glucosidase Inhibition: Competitive Ki Determination
Methyl alpha-D-glucopyranoside acts as a competitive inhibitor of acid alpha-glucosidase from human liver, with a reported Ki of 6.95 mM for polysaccharide hydrolysis [1]. While the beta anomer is also expected to inhibit, its Ki would differ due to anomeric specificity; this data is for the alpha anomer. The parent sugar D-glucose is also a competitive inhibitor but is readily metabolized, making the methyl glucoside a more stable tool for enzyme studies [2].
| Evidence Dimension | Competitive Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 6.95 mM |
| Comparator Or Baseline | D-glucose (Ki not reported in this study; acts as a competitive inhibitor but is metabolizable) |
| Quantified Difference | Not directly quantified in a head-to-head study; qualitative difference in metabolic stability. |
| Conditions | Acid alpha-glucosidase from human liver, polysaccharide substrate. |
Why This Matters
This quantifies its utility as a stable, non-metabolizable inhibitor for alpha-glucosidase research and purification, unlike glucose.
- [1] Belen'knĭ, D. M., Tsukerman, D. B., & Rozenfel'd, E. L. (1975). Purification and properties of acid alpha-glucosidase (gamma-amylase) from the human liver. Biokhimiia, 40(5), 927-933. View Source
- [2] Solvent isotope effects on α-glucosidase. (2004). Retrieved from documentsdelivered.com View Source
